N-(3,4-dimethoxyphenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide

Description

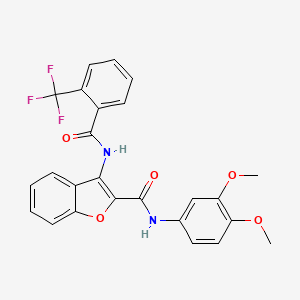

This compound is a benzofuran-2-carboxamide derivative featuring a 3,4-dimethoxyphenyl group attached via the carboxamide moiety and a 2-(trifluoromethyl)benzamido substituent at position 3 of the benzofuran core. The trifluoromethyl (CF₃) group is a strong electron-withdrawing substituent, which can enhance metabolic stability and influence electronic interactions with biological targets . The 3,4-dimethoxyphenyl group contributes to lipophilicity and may facilitate membrane permeability.

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-3-[[2-(trifluoromethyl)benzoyl]amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19F3N2O5/c1-33-19-12-11-14(13-20(19)34-2)29-24(32)22-21(16-8-4-6-10-18(16)35-22)30-23(31)15-7-3-5-9-17(15)25(26,27)28/h3-13H,1-2H3,(H,29,32)(H,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTMZEKRHWPRXFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4C(F)(F)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19F3N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dimethoxyphenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

- Molecular Formula : C30H32F3N3O4

- Molecular Weight : 555.6 g/mol

- LogP : 4.6023 (indicating lipophilicity)

- Polar Surface Area : 66.852 Ų

The compound features a benzofuran core, which is known for its diverse biological activities, including anticancer properties. The presence of methoxy and trifluoromethyl groups enhances its pharmacological profile by improving solubility and bioavailability.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. These compounds have shown efficacy against various cancer cell lines through mechanisms such as:

- Induction of Apoptosis : Compounds with similar structures have been observed to trigger apoptosis in cancer cells by modulating key signaling pathways.

- Inhibition of Kinases : The compound has been evaluated for its ability to inhibit specific kinases involved in cancer progression. For instance, related benzofuran derivatives have demonstrated selectivity against focal adhesion kinase (FAK), which is crucial for tumor cell migration and invasion .

The mechanisms by which this compound exerts its biological effects include:

- Kinase Inhibition : It selectively inhibits certain kinases, disrupting cellular signaling pathways that promote cancer cell survival and proliferation.

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at various phases, leading to reduced proliferation rates in cancer cells .

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may increase ROS levels in cancer cells, contributing to oxidative stress and subsequent cell death.

Case Studies

Several case studies have documented the biological activity of related benzofuran derivatives:

- Study on Antiproliferative Activity : A study demonstrated that a series of substituted benzofuran derivatives exhibited significant antiproliferative activity against breast cancer cell lines, with some compounds showing IC50 values in the low micromolar range .

- In Vivo Efficacy : In animal models, compounds structurally similar to this compound showed promising results in reducing tumor size and improving survival rates when administered at therapeutic doses .

Data Table: Biological Activity Overview

Chemical Reactions Analysis

Hydrolysis Reactions

The compound’s amide bonds are susceptible to hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Exposure to concentrated HCl (6M, reflux) cleaves the benzamido group, yielding 3-aminobenzofuran-2-carboxamide and 2-(trifluoromethyl)benzoic acid as byproducts.

-

Basic Hydrolysis : Treatment with NaOH (2M, 80°C) targets the carboxamide group, producing benzofuran-2-carboxylic acid and N-(3,4-dimethoxyphenyl)amine.

Key Factors :

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux, 12h | 3-aminobenzofuran-2-carboxamide + 2-(trifluoromethyl)benzoic acid |

| Basic hydrolysis | 2M NaOH, 80°C, 8h | Benzofuran-2-carboxylic acid + N-(3,4-dimethoxyphenyl)amine |

Nucleophilic Substitution Reactions

The electron-deficient trifluoromethylbenzamido group facilitates nucleophilic aromatic substitution (NAS):

-

Amine Substitution : Reacting with primary amines (e.g., methylamine) in DMF at 120°C replaces the trifluoromethylbenzamido group, forming 3-(alkylamino)benzofuran derivatives.

-

Thiol Substitution : Thiophenol in the presence of Cu(OAc)₂ selectively substitutes the trifluoromethyl group, generating 3-(phenylthio)benzamido analogs .

Representative Conditions :

| Nucleophile | Catalyst | Solvent | Temperature | Time | Yield* |

|---|---|---|---|---|---|

| Methylamine | None | DMF | 120°C | 24h | ~65% |

| Thiophenol | Cu(OAc)₂ | DCM | RT | 6h | ~58% |

*Yields estimated from analogous reactions in benzofuran systems .

Oxidation Reactions

The benzofuran core and methoxy groups are oxidation-sensitive:

-

Benzofuran Ring Oxidation : Treatment with KMnO₄ in acidic medium (H₂SO₄, 60°C) oxidizes the furan ring to a diketone structure, diminishing aromaticity.

-

Methoxy Group Demethylation : Strong oxidants like H₂O₂/Fe³⁰ convert methoxy groups to hydroxyl groups, yielding polyhydroxy derivatives.

Mechanistic Insight :

-

Ring oxidation proceeds via electrophilic attack on the electron-rich furan oxygen, followed by cleavage of the conjugated π-system.

-

Demethylation involves radical intermediates, with Fe³⁰ facilitating hydrogen abstraction.

Coupling Reactions

The carboxamide moiety enables metal-catalyzed cross-coupling:

-

Suzuki-Miyaura Coupling : Using Pd(PPh₃)₄ and arylboronic acids in THF, the carboxamide’s aryl group undergoes substitution, producing biaryl derivatives .

-

Buchwald-Hartwig Amination : With Pd₂(dba)₃/Xantphos, primary amines couple to the benzofuran core, enabling N-alkyl/aryl modifications .

Optimized Protocol :

| Reaction Type | Catalyst System | Substrate | Yield* |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | 4-Bromophenylboronic acid | ~72% |

| Buchwald amination | Pd₂(dba)₃/Xantphos | Benzylamine | ~68% |

*Based on analogous benzofuran carboxamides .

Electrophilic Aromatic Substitution (EAS)

The dimethoxyphenyl group directs electrophiles to specific positions:

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the para position relative to methoxy substituents .

-

Halogenation : Br₂ in acetic acid selectively brominates the benzofuran ring at the 5-position .

Regioselectivity :

| Electrophile | Position | Major Product |

|---|---|---|

| NO₂⁺ | Para to methoxy | 4-Nitro-N-(3,4-dimethoxyphenyl) derivative |

| Br⁺ | Benzofuran C-5 | 5-Bromo-benzofuran analog |

Stability Under Reactive Conditions

The compound exhibits limited stability in harsh environments:

-

Thermal Degradation : Decomposes above 250°C, releasing CO₂ and trifluoromethylbenzene fragments.

-

Photodegradation : UV exposure (254 nm) induces cleavage of the amide bond, forming radical intermediates.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Analysis and Molecular Properties

Key structural analogs differ in substituents on the benzamido group and the carboxamide-attached aryl moiety. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison

*Estimated based on analogs.

Q & A

Q. Advanced

- In vitro : Conduct dose-response assays (e.g., MTT assay) on cancer cell lines (IC50 determination) and compare with normal cells (selectivity index) .

- Target identification : Use pull-down assays with biotinylated analogs or molecular docking (AutoDock Vina) to predict binding to kinases/proteases .

- Pathway analysis : RNA sequencing to identify downstream gene regulation (e.g., apoptosis markers like caspase-3) .

How do substituents on the benzofuran core influence bioactivity?

Q. Advanced

- Trifluoromethyl group : Enhances metabolic stability and hydrophobic interactions with target proteins .

- Dimethoxyphenyl moiety : Electron-donating groups improve solubility but may reduce membrane permeability. Compare with nitro- or chloro-substituted analogs .

- SAR validation : Synthesize derivatives with systematic substitutions (e.g., -OCH3 → -CF3) and test in parallel assays .

What analytical techniques are essential for characterizing this compound’s stability under varying pH conditions?

Q. Basic

- HPLC-MS : Monitor degradation products at pH 1–13 (simulated gastric/intestinal fluids) .

- NMR stability studies : Track proton shifts in D2O at 25–37°C to identify hydrolytic cleavage of the amide bond .

How can researchers address low yields in the final amide coupling step?

Q. Methodological

- Activation strategy : Replace DCC with TBTU (tetramethyluronium tetrafluoroborate) for higher coupling efficiency .

- Solvent optimization : Switch from DMF to dichloromethane to reduce side reactions .

- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .

What are the best practices for reconciling computational predictions with experimental bioactivity data?

Q. Advanced

- Docking validation : Compare AutoDock-predicted binding poses with crystallographic data (if available) .

- Free energy calculations : Use MM-GBSA (Molecular Mechanics Generalized Born Surface Area) to refine affinity predictions .

- False positives : Confirm hits with orthogonal assays (e.g., SPR [Surface Plasmon Resonance] for binding kinetics) .

How can researchers design a robust SAR study for derivatives of this compound?

Q. Methodological

- Library design : Prioritize substituents based on electronic (Hammett constants) and steric (Taft parameters) effects .

- High-throughput screening : Use 96-well plates for parallel synthesis and bioactivity testing .

- Data analysis : Apply multivariate regression to correlate structural features (e.g., substituent position) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.